molecular formula C15H23N3O2S2 B7092213 N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,4-dithiane-2-carboxamide

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,4-dithiane-2-carboxamide

Cat. No.: B7092213
M. Wt: 341.5 g/mol
InChI Key: VDCIBSVVYIMVKL-LKOMHFJYSA-N
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Description

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,4-dithiane-2-carboxamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring, an oxane ring, and a dithiane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,4-dithiane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the oxane ring through a cyclization reaction, followed by the introduction of the imidazole ring via a nucleophilic substitution reaction. The dithiane moiety is then incorporated through a thiol-ene reaction, and the final carboxamide group is introduced via an amidation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization, controlled temperature conditions for nucleophilic substitution, and the use of catalysts to enhance the thiol-ene reaction. Purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.

Types of Reactions:

    Oxidation: The dithiane moiety can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,4-dithiane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,4-dithiane-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it a potential inhibitor of metalloenzymes. The oxane ring provides structural stability, while the dithiane moiety can undergo redox reactions, influencing the compound’s biological activity. The carboxamide group enhances the compound’s ability to form hydrogen bonds, facilitating interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Similar compounds include those with imidazole, oxane, and dithiane moieties, such as:

  • N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1,4-dithiane-2-carboxamide
  • N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,4-dithiane-2-sulfonamide

Uniqueness: N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,4-dithiane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,4-dithiane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S2/c1-2-18-6-5-16-14(18)13-11(4-3-7-20-13)17-15(19)12-10-21-8-9-22-12/h5-6,11-13H,2-4,7-10H2,1H3,(H,17,19)/t11-,12?,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCIBSVVYIMVKL-LKOMHFJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2C(CCCO2)NC(=O)C3CSCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1[C@H]2[C@@H](CCCO2)NC(=O)C3CSCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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